molecular formula C7H9NOS B7779348 2-(2-Methylpropanoyl)thiazole

2-(2-Methylpropanoyl)thiazole

Cat. No.: B7779348
M. Wt: 155.22 g/mol
InChI Key: ZDCZFMNUVMPXRR-UHFFFAOYSA-N
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Description

2-(2-Methylpropanoyl)thiazole is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition : A study by Yüce et al. (2014) explored the use of 2-amino-4-methyl-thiazole (2A4MT), a related thiazole compound, as a corrosion inhibitor for mild steel in acidic environments. The research found that 2A4MT effectively formed a protective barrier on the steel surface, demonstrating high corrosion inhibition efficiency (Yüce et al., 2014).

  • Anticancer Activity : Gomha et al. (2017) reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities, particularly against hepatocellular carcinoma cell lines. This suggests the potential of thiazole derivatives in developing new anticancer drugs (Gomha et al., 2017).

  • Anti-Proliferative Efficacy : Rashdan et al. (2020) synthesized new imidazo[2,1-b]thiazole linked thiadiazole conjugates, which showed significant anti-proliferative efficacy against hepatic cancer cell lines. This study again highlights the relevance of thiazole compounds in cancer research (Rashdan et al., 2020).

  • Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) synthesized new thiazole derivatives and investigated their antimicrobial and anticancer properties. These compounds were found to be effective against various bacteria and showed promising results in inhibiting cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).

  • Synthesis and Antimicrobial Activity : Parasotas et al. (2018) focused on the synthesis of novel functionalized thiazoles and evaluated their antibacterial and antioxidant activities. This research demonstrates the versatility of thiazole derivatives in developing new antimicrobial agents (Parasotas et al., 2018).

  • Antimalarial Activity : Makam et al. (2014) synthesized a series of 2-(2-hydrazinyl)thiazole derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Some derivatives showed significant activity, highlighting the potential of thiazole compounds in antimalarial drug development (Makam et al., 2014).

Properties

IUPAC Name

2-methyl-1-(1,3-thiazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZFMNUVMPXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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